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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of Paxillin and an alternative

protein, p130Cas, to the SH2 domain of the Crk adaptor protein. The information presented is

supported by experimental data from peer-reviewed literature and includes detailed

methodologies for key verification techniques.

Introduction
The interaction between the focal adhesion protein Paxillin and the SH2 domain of Crk is a

critical event in intracellular signaling pathways that regulate cell migration, adhesion, and

proliferation. This binding is dependent on the tyrosine phosphorylation of Paxillin, creating

docking sites for the Crk SH2 domain. Independent verification of this interaction is crucial for

understanding its role in both normal physiological processes and in pathological conditions

such as cancer. This guide compares the binding characteristics of phosphorylated Paxillin to

the Crk SH2 domain with those of another well-established binding partner, p130Cas (also

known as BCAR1), providing a framework for researchers to design and interpret their own

verification studies.

Quantitative Data Summary
The binding affinities of phosphorylated Paxillin and p130Cas to the Crk SH2 domain have

been characterized using various biophysical techniques. The dissociation constant (Kd) is a
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key parameter for quantifying the strength of these interactions, with a lower Kd value

indicating a higher binding affinity.

Interacting
Proteins

Binding Affinity
(Kd)

Experimental
Method

Reference

Phospho-Paxillin

(pY31/118) - Crk SH2
Subnanomolar In vitro binding assay [1]

Phospho-p130Cas -

Crk SH2
~1 µM

Isothermal Titration

Calorimetry
[2]

Note: "Subnanomolar" indicates a Kd value of less than 1 nM, signifying a very high-affinity

interaction.

Signaling Pathway
The interaction between Paxillin and Crk is a key step in a signaling cascade that is often

initiated by integrin engagement with the extracellular matrix. This leads to the recruitment and

activation of Focal Adhesion Kinase (FAK), which in turn phosphorylates Paxillin on tyrosine

residues 31 and 118. The phosphorylated Paxillin then serves as a scaffold to recruit Crk via its

SH2 domain. Crk, in complex with other proteins like DOCK180, can then activate Rac1, a

small GTPase that promotes cytoskeletal rearrangements and cell migration.

Extracellular Matrix Integrin binds FAK activates Paxillin phosphorylates p-Paxillin
(pY31/pY118) Crk recruits (SH2 domain) DOCK180 complexes with Rac1 activates Cell Migration promotes

Click to download full resolution via product page

Caption: Paxillin-Crk Signaling Pathway.

Experimental Protocols
Accurate and reproducible experimental design is paramount for the independent verification of

protein-protein interactions. Below are detailed methodologies for three commonly used

techniques to study the Paxillin-Crk SH2 domain interaction.
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Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between

a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Experimental Workflow:

Preparation Binding Analysis Data Analysis

Immobilize anti-GST Ab
on CM5 sensor chip

Capture GST-Crk SH2
(Ligand)

Inject phospho-Paxillin peptide
(Analyte) at various concentrations

Measure association (ka)
and dissociation (kd) rates Calculate Kd (kd/ka) Compare with p130Cas peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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